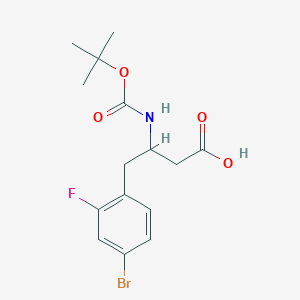
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorine atom attached to a phenyl ring. This unique structure lends itself to a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the bromine and fluorine atoms through electrophilic aromatic substitution reactions. The final step usually involves the formation of the butyric acid moiety through a series of carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the Boc-protected amino group and the halogenated phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Boc-amino)-4-(4-chloro-2-fluorophenyl)butyric Acid
- 3-(Boc-amino)-4-(4-bromo-2-chlorophenyl)butyric Acid
- 3-(Boc-amino)-4-(4-bromo-2-methylphenyl)butyric Acid
Uniqueness
3-(Boc-amino)-4-(4-bromo-2-fluorophenyl)butyric Acid is unique due to the specific combination of the Boc-protected amino group, the bromine atom, and the fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, which may not be present in similar compounds. The presence of both bromine and fluorine atoms can also influence the compound’s electronic and steric characteristics, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C15H19BrFNO4 |
|---|---|
Poids moléculaire |
376.22 g/mol |
Nom IUPAC |
4-(4-bromo-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
FQCQOJYBIIJXOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



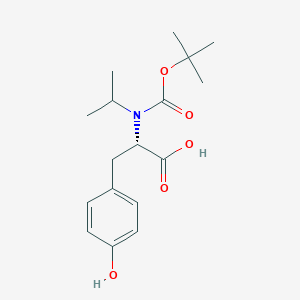
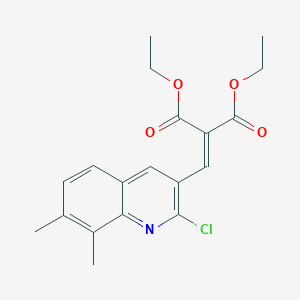
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)
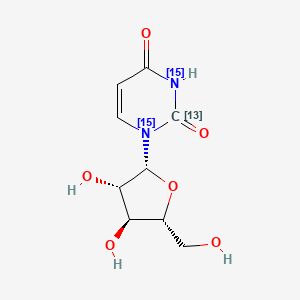


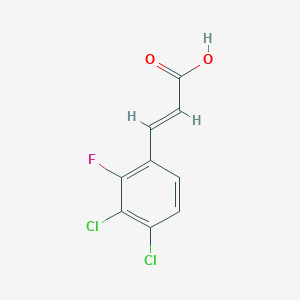
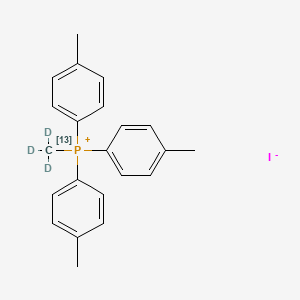
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
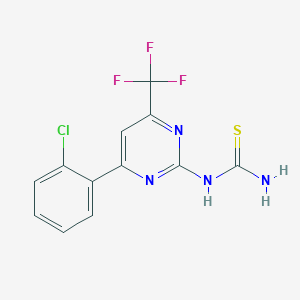
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
